molecular formula C20H18N2O10 B15012295 [2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

[2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

Cat. No.: B15012295
M. Wt: 446.4 g/mol
InChI Key: XPCQTJWFEXSYPN-UHFFFAOYSA-N
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Description

[2-(4-METHOXY-2-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an epoxyisoindole moiety. It is primarily used in research settings due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of [2-(4-METHOXY-2-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Methoxy-Nitrophenyl Intermediate: This step involves the nitration of a methoxy-substituted benzene ring to introduce the nitro group.

    Cyclization to Form the Epoxyisoindole Moiety: The intermediate undergoes cyclization under specific conditions to form the epoxyisoindole structure.

    Acetylation: The final step involves the acetylation of the intermediate to produce the diacetate compound.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Chemical Reactions Analysis

[2-(4-METHOXY-2-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-METHOXY-2-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar compounds include other nitro-substituted aromatic compounds and epoxyisoindole derivatives. Compared to these compounds, [2-(4-METHOXY-2-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE is unique due to its combination of functional groups and its specific chemical properties. Other similar compounds include:

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl isocyanate

Properties

Molecular Formula

C20H18N2O10

Molecular Weight

446.4 g/mol

IUPAC Name

[acetyloxy-[2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate

InChI

InChI=1S/C20H18N2O10/c1-9(23)30-19(31-10(2)24)20-7-6-14(32-20)15-16(20)18(26)21(17(15)25)12-5-4-11(29-3)8-13(12)22(27)28/h4-8,14-16,19H,1-3H3

InChI Key

XPCQTJWFEXSYPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)OC)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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